REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH:7][C:8]1[C:24]([CH3:25])=[CH:23][CH:22]=[CH:21][C:9]=1[C:10]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[N:14]=1)=O>O1CCOCC1.C(OCC)(=O)C>[CH3:20][O:19][C:15]1[N:14]=[C:13]([NH:12][CH2:10][C:9]2[CH:21]=[CH:22][CH:23]=[C:24]([CH3:25])[C:8]=2[OH:7])[CH:18]=[CH:17][CH:16]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
2-hydroxy-N-(6-methoxypyridin-2-yl)-3-methylbenzamide
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)NC2=NC(=CC=C2)OC)C=CC=C1C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the medium is heated at 80° C. for 4 h
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
washed with 50 ml of a saturated solution of ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography over silica
|
Type
|
WASH
|
Details
|
eluting with a heptane/ethyl acetate (1/1) mixture
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC(=N1)NCC1=C(C(=CC=C1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |